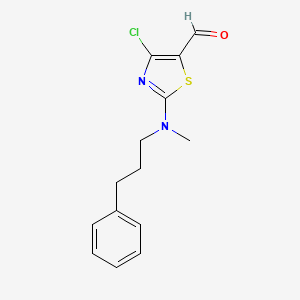

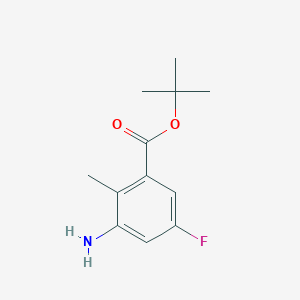

(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions like Friedel-Crafts acylation . For instance, the synthesis of “4-bromo-4’-propylbenzophenone” was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Applications De Recherche Scientifique

α-Glucosidase Inhibition for Diabetes Management

This compound has been studied for its potential to inhibit α-glucosidase, an enzyme responsible for breaking down polysaccharides into monosaccharides, which can lead to an increase in blood glucose levels. Novel derivatives of this compound have shown potent inhibition activity, which could be beneficial in managing diabetes mellitus by lowering blood glucose levels .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of heterocyclic compounds with biological activity. These heterocycles, such as 1,3,4-oxadiazoles, are crucial in medicine and agriculture due to their antibacterial, antiviral, and antifungal properties .

Development of HIV-1 Protease Inhibitors

4-Bromobenzoyl chloride, a related compound, is utilized in the synthesis of HIV-1 protease inhibitors. By extension, (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid could play a role in the development of new inhibitors that can prevent the replication of HIV-1 .

Antimicrobial and Analgesic Agents

The compound is involved in the synthesis of oxazoles and cyclohexanone derivatives, which have applications as antimicrobial and analgesic agents. This suggests its potential use in creating new pharmaceuticals to combat microbial infections and pain management .

Agricultural Chemicals Synthesis

Derivatives of this compound could be synthesized to create agricultural chemicals with herbicidal, insecticidal, and fungicidal activity. This application is particularly important for protecting crops and ensuring food security .

Propriétés

IUPAC Name |

1-[(4-bromobenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3OS/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTJPPNJOYUMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2863887.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2863889.png)

![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2863900.png)

![4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2863901.png)

![4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid](/img/structure/B2863903.png)